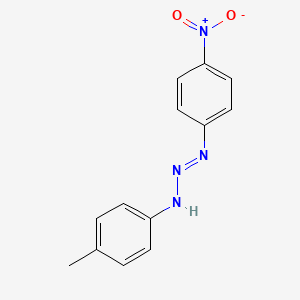![molecular formula C13H13N7O5S B3717495 2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B3717495.png)
2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Übersicht
Beschreibung
2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazolo-triazolium structure, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethyl-3-nitroaniline with 4-sulfamoylphenyl isocyanate under controlled conditions to form the desired triazolo-triazolium structure. The reaction is usually carried out in an organic solvent such as ethanol at room temperature, yielding the target compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolo-triazolium structure .
Major Products Formed
The major products formed from these reactions include various substituted triazolo-triazolium derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of viral proteases.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-triazolium structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dimethyl-3-nitroaniline: A precursor in the synthesis of the target compound.
4-sulfamoylphenyl isocyanate: Another precursor used in the synthesis.
Triazolo-triazolium derivatives: Compounds with similar structures but different substituents.
Uniqueness
2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is unique due to its specific combination of functional groups and its triazolo-triazolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O5S/c1-7-11(18-17-8(2)13(20(22)23)19(18)16-7)12(21)15-9-3-5-10(6-4-9)26(14,24)25/h3-6H,1-2H3,(H3-,14,15,16,17,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNSFDFPXCVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC=C(C=C3)S(=O)(=O)N)[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-[(4-fluorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B3717421.png)
![2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3717434.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3717440.png)
methylene]urea](/img/structure/B3717448.png)

![N-[(E)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3717456.png)
![(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B3717464.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B3717479.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B3717480.png)
![N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B3717487.png)
![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3717488.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3717506.png)
![1-(4-Chlorophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3717510.png)
